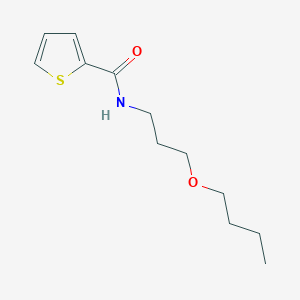![molecular formula C12H14ClN3O2 B4887521 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4887521.png)
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA is a member of the pyrrolidine class of compounds, which have been found to have a variety of biological activities, including anticonvulsant, antidepressant, and analgesic effects. In
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to have a range of effects on the central nervous system, including modulating the release of neurotransmitters and altering neuronal excitability. In pharmacology research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been shown to have potential as a therapeutic agent for a range of conditions, including epilepsy, depression, and chronic pain. In toxicology research, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been used to investigate the effects of various environmental toxins on the nervous system.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve modulation of neurotransmitter release and neuronal excitability. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to act as an agonist at the GABA-A receptor, which is involved in the regulation of neuronal excitability. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has also been shown to have effects on the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has been found to have a range of biochemical and physiological effects, including altering the release of neurotransmitters, modulating neuronal excitability, and affecting the activity of various enzymes and receptors. 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to modulate a range of biological processes. However, 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. One area of interest is the development of new synthetic methods for producing 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione for a range of conditions, including epilepsy, depression, and chronic pain. Additionally, there is potential for research on the use of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione as a tool for studying the effects of environmental toxins on the nervous system.
Métodos De Síntesis
3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with dimethyl malonate, followed by cyclization and subsequent reduction. The resulting compound is then treated with acetic anhydride to yield 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione. The synthesis of 3-[(4-chlorophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Propiedades
IUPAC Name |
3-(4-chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2/c1-15(2)16-11(17)7-10(12(16)18)14-9-5-3-8(13)4-6-9/h3-6,10,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKAYMHAEFNTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloroanilino)-1-(dimethylamino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide](/img/structure/B4887445.png)
![6-methyl-7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4887462.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4887501.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B4887503.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4887509.png)




![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)